molecular formula C10H14ClNO2 B1355116 Methyl 4-(2-aminoethyl)benzoate hydrochloride CAS No. 56161-89-8

Methyl 4-(2-aminoethyl)benzoate hydrochloride

Cat. No.: B1355116
CAS No.: 56161-89-8
M. Wt: 215.67 g/mol
InChI Key: HYBVWCPWTPZFQE-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)benzoate hydrochloride (C₁₀H₁₄ClNO₂; molecular weight: 215.68 g/mol) is a benzoate ester derivative with a 2-aminoethyl substituent at the para position of the benzene ring. It is synthesized via Fischer esterification by refluxing 4-(2-aminoethyl)benzoic acid hydrochloride with methanol and HCl, yielding bright white crystals with 98% purity (NMR-confirmed) . The compound is utilized in pharmacological research, particularly in synthesizing β-arrestin-biased 5HT2AR agonists for studying serotonin receptor signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoethyl)benzoate hydrochloride can be synthesized through an esterification reaction. One common method involves the reaction of 4-(2-aminoethyl)benzoic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction typically occurs at room temperature and yields the desired ester hydrochloride in good to excellent yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminoethyl benzoate derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
Methyl 4-(2-aminoethyl)benzoate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are particularly significant in developing drugs targeting neurological disorders, enhancing drug specificity and efficacy. The compound's structural properties allow for modifications that can lead to improved therapeutic agents.

Case Study: Local Anesthetics
Research has shown that compounds derived from methyl 4-(2-aminoethyl)benzoate exhibit local anesthetic properties. In a study evaluating various benzoate compounds, several derivatives demonstrated effective anesthetic activity comparable to known anesthetics like tetracaine and pramocaine, with low toxicity profiles .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies
This compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its ability to interact with biological targets makes it valuable for understanding cellular processes and identifying potential therapeutic targets.

Example of Use
In studies focusing on anti-mycobacterial activity, this compound was tested against various bacterial strains, revealing its potential as a scaffold for developing new antibacterial agents .

Cosmetic Formulations

Moisturizing and Anti-inflammatory Properties
this compound is incorporated into cosmetic formulations due to its moisturizing and anti-inflammatory properties. Its application in skin care products caters to the growing demand for effective and safe cosmetic ingredients.

Analytical Chemistry

Standard in Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It aids in the quantification of related compounds in complex mixtures, ensuring accurate analytical results.

Application Area Key Features/Benefits
Pharmaceutical DevelopmentIntermediate for neurological drugs; enhances drug efficacy
Biochemical ResearchInvestigates enzyme inhibition; potential therapeutic targets
Cosmetic FormulationsMoisturizing; anti-inflammatory properties
Analytical ChemistryStandard for chromatographic techniques; accurate quantification

Material Science

Development of Polymeric Materials
this compound is also explored in material science for its role in developing polymeric materials. These advancements contribute to innovations in drug delivery systems and smart materials, showcasing the compound's versatility beyond traditional applications.

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

II-5b , II-5c , and II-5d ():

These compounds share the methyl benzoate core but feature tetrazolyl-alkylamino substituents.

  • II-5b : Contains a benzyl-tetrazolylmethyl group. Melting point: 155–160°C; synthesized via microwave-assisted reactions.
  • II-5c : Cyclohexyl-tetrazolylmethyl substituent. Melting point: 188–192°C; purified via column chromatography.
  • II-5d : Combines phenyl and cyclohexyl-tetrazolyl groups. Synthesized using benzaldehyde and cyclohexyl isonitrile.

Key Differences :

  • Bioactivity: These compounds exhibit isoform-selective histone deacetylase (HDAC) inhibition, targeting cancer cells. Their bulky substituents enhance selectivity compared to the simpler aminoethyl group in the main compound .
  • Synthesis: Microwave irradiation and multi-step purification are required, unlike the straightforward Fischer esterification used for Methyl 4-(2-aminoethyl)benzoate hydrochloride .

Derivatives with Varied Substituents

Methyl 4-(aminomethyl)benzoate hydrochloride ():

  • Structure: Features a shorter aminomethyl chain (vs. aminoethyl) at the para position.
  • Applications : Used as a building block in peptide synthesis and enzyme inhibition studies.
  • Synthesis: Similar to the main compound but starts with 4-(aminomethyl)benzoic acid.

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride ():

  • Structure: Adds a methyl group ortho to the aminomethyl substituent.
  • Applications : Versatile in pharmaceuticals (e.g., kinase inhibitors) and material science (e.g., polymer crosslinkers).
  • Physicochemical Properties : Higher melting point (decomposes above 200°C) due to increased steric hindrance .

Piperidine/Azetidine-Containing Analogues

Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride ():

  • Structure : Incorporates a piperidine-ethoxy chain.
  • Applications : Investigated for CNS-targeted drug delivery due to piperidine’s blood-brain barrier permeability.

Methyl 4-(azetidin-3-yl)benzoate hydrochloride ():

  • Structure: Substitutes aminoethyl with a 3-azetidinyl group.
  • Synthesis : Requires specialized reagents (e.g., azetidine derivatives), increasing complexity.

Key Differences :

  • Pharmacokinetics: Piperidine/azetidine groups enhance lipophilicity, improving membrane permeability compared to the polar aminoethyl group .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent Melting Point (°C) Key Applications Synthesis Method Reference ID
Methyl 4-(2-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 2-Aminoethyl Not reported β-arrestin-biased agonists Fischer esterification
II-5b C₁₈H₂₀ClN₅O₂ Benzyl-tetrazolylmethyl 155–160 HDAC inhibition Microwave-assisted
Methyl 4-(aminomethyl)benzoate HCl C₉H₁₂ClNO₂ Aminomethyl 180–185 Peptide synthesis Fischer esterification
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 2-Methyl, aminomethyl >200 (dec.) Kinase inhibitors, polymers Multi-step acylation
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl C₁₄H₁₉ClNO₃ Piperidine-ethoxy Not reported CNS drug delivery Etherification

Research Findings and Trends

  • Structural Impact on Bioactivity: Bulky substituents (e.g., tetrazolyl groups) enhance HDAC isoform selectivity, while smaller groups (e.g., aminoethyl) favor receptor-binding studies .
  • Synthetic Efficiency : Fischer esterification (main compound) offers higher yields (>98%) compared to multi-step protocols for tetrazolyl derivatives (70–84%) .
  • Safety Profiles: Compounds like Methyl 4-(aminomethyl)benzoate HCl require stringent handling (e.g., eye/skin protection) due to irritant properties .

Biological Activity

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a compound with significant biological activity, primarily studied for its potential therapeutic applications and interactions with various biological systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H14_{14}ClNO2_2
  • CAS Number : 1046758-68-2

The compound features an aminoethyl side chain that can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethyl group facilitates these interactions, which can lead to various biochemical effects:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Protein-Ligand Binding : It plays a role in enzyme-substrate interactions, influencing the activity of target proteins .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been explored for their ability to inhibit bacterial growth. For example, compounds similar in structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Research indicates that it exhibits selective cytotoxicity, which could be beneficial for developing targeted cancer therapies. For instance, one study reported an IC50_{50} value indicating significant inhibition of cell proliferation in hepatocellular carcinoma cells .

Data Table: Biological Activities Overview

Activity Type Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Enzyme InhibitionInteracts with enzymes like DNA gyrase
CytotoxicityExhibits selective toxicity against cancer cells
Protein BindingInfluences enzyme-substrate interactions

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on derivatives of this compound found that they effectively inhibited bacterial strains resistant to conventional antibiotics. This highlights the compound's potential as a lead in antibiotic development .
  • Cytotoxic Mechanisms : Research on the cytotoxic effects revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. This finding suggests its utility in cancer treatment strategies .
  • Enzyme Interaction Studies : Investigations into enzyme interactions showed that the compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 4-(2-aminoethyl)benzoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via reductive amination or multicomponent reactions. For example, in multicomponent syntheses, Methyl 4-(aminomethyl)benzoate hydrochloride reacts with aldehydes (e.g., benzaldehyde) and isonitriles under microwave irradiation or prolonged stirring (3–5 days) to form tetrazole derivatives . Key variables include solvent choice (dry MeOH or EtOAc), temperature (microwave vs. ambient), and stoichiometry of reagents like trimethylsilyl azide. Yield optimization requires balancing reaction time and purification steps (e.g., EtOAc/petrol recrystallization) .

Q. How is the purity of this compound typically assessed, and what thresholds are acceptable for research use?

  • Methodological Answer : Purity is evaluated via HPLC (>98% is standard) or NMR spectroscopy to detect residual solvents or byproducts. For instance, and highlight 95% purity as a common benchmark, with impurities often arising from incomplete amination or esterification steps. Researchers should validate purity using orthogonal methods (e.g., LC-MS for mass confirmation) .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (6.8–7.9 ppm), methyl ester (~3.8 ppm), and aminoethyl protons (2.8–3.5 ppm).
  • FT-IR : Ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ammonium (N–H stretch at 2500–3000 cm⁻¹).
  • Mass Spec : Molecular ion peak at m/z 213.6 (free base) or 250.1 (HCl salt) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoate ring) impact the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Substituents like methoxy or trifluoromethyl groups alter electron density, affecting nucleophilic reactivity. For example, electron-withdrawing groups (e.g., –CF₃) reduce amination efficiency but enhance stability in acidic conditions, as seen in analogs like Methyl 3-(2-aminoethoxy)benzoate hydrochloride . Computational tools (DFT calculations) can predict regioselectivity in such reactions .

Q. What experimental strategies resolve contradictions in reaction yields when using microwave vs. ambient synthesis conditions?

  • Methodological Answer : Discrepancies arise from kinetic vs. thermodynamic control. Microwave irradiation accelerates reactions (e.g., 30-minute completion for 5e ) but may favor side products. Ambient conditions (e.g., 3-day synthesis for 5f ) allow equilibration. Researchers should compare time-course studies and characterize intermediates via in-situ IR or LC-MS to identify optimal pathways .

Q. How does the hydrochloride moiety influence solubility and stability in aqueous vs. organic matrices?

  • Methodological Answer : The HCl salt enhances aqueous solubility (critical for biological assays) but may degrade in humid environments. Stability studies (TGA/DSC) show decomposition >150°C. For organic phases, free-base conversion using NaHCO₃ is recommended. Comparative solubility data for analogs (e.g., Methyl 4-aminobutyrate hydrochloride) indicate pH-dependent behavior .

Q. What role does this compound play in structure-activity relationship (SAR) studies for neurological targets?

  • Methodological Answer : As a benzodiazepine precursor (e.g., in ), its aminoethyl group enables functionalization for binding GABA receptors. SAR studies require coupling with fluorophores (e.g., dansyl chloride) to track binding affinity via fluorescence polarization .

Q. How can researchers validate the absence of genotoxic impurities in scaled-up syntheses?

  • Methodological Answer : Follow ICH M7 guidelines using Ames tests or Comet assays. For example, residual azides (from trimethylsilyl azide in ) must be quantified via GC-MS below 1 ppm. Orthogonal purification (e.g., activated charcoal filtration) reduces such impurities .

Properties

IUPAC Name

methyl 4-(2-aminoethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBVWCPWTPZFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517514
Record name Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56161-89-8
Record name Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-aminoethyl)benzoate hydrochloride
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Synthesis routes and methods

Procedure details

To a solution of methyl 4-[2-(tert-butoxycarbonylamino)ethyl]benzoate (3.50 g, 12.5 mmol) in methylene chloride (35 ml) was added 4N hydrogen chloride in 1,4-dioxane (35 ml) at 5° C. and the mixture was stirred for 30 min. The solvent was removed in vacuo and the resulting solid was collected, washed with isopropyl ether and dried to give methyl 4-(2-aminoethyl)-benzoate hydrochloride (2.63 g, 97%).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-(2-aminoethyl)benzoate hydrochloride
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